1-Benzylazepane-2-thione
Description
1-Benzylazepane-2-thione is a seven-membered heterocyclic compound featuring an azepane ring substituted with a benzyl group at the 1-position and a thione (C=S) group at the 2-position. The azepane ring, a saturated seven-membered ring containing one nitrogen atom, confers conformational flexibility, while the benzyl and thione groups influence electronic and steric properties.
For example, alkylation of azepane-2-thione precursors with benzyl halides, followed by purification via column chromatography, could yield the target compound . Characterization would involve $^{1}\text{H-NMR}$, $^{13}\text{C-NMR}$, and HRMS, as demonstrated for structurally related benzimidazolone-thiones .
Properties
CAS No. |
17642-90-9 |
|---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-benzylazepane-2-thione |
InChI |
InChI=1S/C13H17NS/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
NTVHIBSZRIPLLA-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=S)N(CC1)CC2=CC=CC=C2 |
Synonyms |
2H-Azepine-2-thione, hexahydro-1-(phenylmethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Flexibility : The azepane ring’s flexibility contrasts with the rigid fused or bicyclic systems of oxathiole, benzimidazolone, and benzothiazole derivatives. This flexibility may enhance solubility but reduce thermal stability compared to aromatic analogs .
- Thione Reactivity : The thione group in this compound is less stabilized by resonance than in aromatic systems (e.g., benzo[d][1,3]oxathiole-2-thione), making it more reactive toward nucleophiles .
Alkylation and Acylation
- This compound : Likely synthesized via alkylation of azepane-2-thione with benzyl halides under basic conditions (e.g., triethylamine in dichloromethane), analogous to 1-alkyl-benzimidazolone-thiones .
- 1-Alkyl-benzimidazolone-thiones : Prepared by reacting benzimidazolone precursors with alkyl halides, followed by acylation using methacryloyl chloride . Reaction times (~5 hours) and purification methods (silica gel chromatography) are directly applicable to azepane-thione derivatives .
Spectroscopic Characterization
- $^{1}\text{H-NMR}$ Shifts : The thione group in this compound is expected to deshield adjacent protons (δ ~3.5–4.5 ppm for azepane CH$2$ groups), similar to shifts observed in benzimidazolone-thiones (δ ~4.0–4.8 ppm for N–CH$2$) .
- $^{13}\text{C-NMR}$ : The C=S signal typically appears at δ ~190–210 ppm, consistent across all compared compounds .
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